1,6,6-Trimethyl-1,2,6,7,8,9-hexahydrophenanthro[1,2-b]furan-10,11-dione
1,6,6-Trimethyl-1,2,6,7,8,9-hexahydrophenanthro[1,2-b]furan-10,11-dione
Cryptotanshinone belongs to the class of organic compounds known as tanshinones, isotanshinones, and derivatives. These are a group of abietane-type norditerpenoid quinones. Cryptotanshinone exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, cryptotanshinone is primarily located in the membrane (predicted from logP) and cytoplasm. Outside of the human body, cryptotanshinone can be found in herbs and spices. This makes cryptotanshinone a potential biomarker for the consumption of this food product.
Brand Name:
Vulcanchem
CAS No.:
17545-07-2
VCID:
VC21021421
InChI:
InChI=1S/C19H20O3/c1-10-9-22-18-12-6-7-13-11(5-4-8-19(13,2)3)15(12)17(21)16(20)14(10)18/h6-7,10H,4-5,8-9H2,1-3H3
SMILES:
CC1COC2=C1C(=O)C(=O)C3=C2C=CC4=C3CCCC4(C)C
Molecular Formula:
C19H20O3
Molecular Weight:
296.4 g/mol
1,6,6-Trimethyl-1,2,6,7,8,9-hexahydrophenanthro[1,2-b]furan-10,11-dione
CAS No.: 17545-07-2
Cat. No.: VC21021421
Molecular Formula: C19H20O3
Molecular Weight: 296.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Cryptotanshinone belongs to the class of organic compounds known as tanshinones, isotanshinones, and derivatives. These are a group of abietane-type norditerpenoid quinones. Cryptotanshinone exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, cryptotanshinone is primarily located in the membrane (predicted from logP) and cytoplasm. Outside of the human body, cryptotanshinone can be found in herbs and spices. This makes cryptotanshinone a potential biomarker for the consumption of this food product. |
|---|---|
| CAS No. | 17545-07-2 |
| Molecular Formula | C19H20O3 |
| Molecular Weight | 296.4 g/mol |
| IUPAC Name | 1,6,6-trimethyl-2,7,8,9-tetrahydro-1H-naphtho[1,2-g][1]benzofuran-10,11-dione |
| Standard InChI | InChI=1S/C19H20O3/c1-10-9-22-18-12-6-7-13-11(5-4-8-19(13,2)3)15(12)17(21)16(20)14(10)18/h6-7,10H,4-5,8-9H2,1-3H3 |
| Standard InChI Key | GVKKJJOMQCNPGB-UHFFFAOYSA-N |
| SMILES | CC1COC2=C1C(=O)C(=O)C3=C2C=CC4=C3CCCC4(C)C |
| Canonical SMILES | CC1COC2=C1C(=O)C(=O)C3=C2C=CC4=C3CCCC4(C)C |
| Melting Point | 182°C |
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